4-(Tetradecanoyloxy)benzoic acid
Description
Properties
CAS No. |
90293-84-8 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-tetradecanoyloxybenzoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3,(H,23,24) |
InChI Key |
UXUKEMCCQPLZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways
Established Synthetic Routes for 4-(Tetradecanoyloxy)benzoic acid
The principal method for synthesizing 4-(tetradecanoyloxy)benzoic acid involves the direct esterification of a benzoic acid derivative. This approach is favored for its efficiency and the ready availability of starting materials.
The most common route to 4-(tetradecanoyloxy)benzoic acid is the esterification of 4-hydroxybenzoic acid. This reaction involves forming an ester linkage between the hydroxyl group of 4-hydroxybenzoic acid and a tetradecanoyl group. A general and effective method for this transformation is the reaction of 4-hydroxybenzoic acid with tetradecanoyl chloride. nih.gov This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.
A similar strategy is employed for the synthesis of other alkanoyloxy benzoic acids. For instance, 4-acetoxybenzoic acid is prepared by reacting 4-hydroxybenzoic acid with acetic anhydride, using a small amount of concentrated sulfuric acid as a catalyst. libretexts.orguwimona.edu.jm The mixture is warmed to facilitate the reaction, and the product is then isolated by precipitation in water. libretexts.orguwimona.edu.jm
| Reactants | Reagents/Catalysts | Product |
| 4-Hydroxybenzoic acid, Tetradecanoyl chloride | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | 4-(Tetradecanoyloxy)benzoic acid |
| 4-Hydroxybenzoic acid, Acetic anhydride | Concentrated Sulfuric Acid | 4-Acetoxybenzoic acid |
The primary precursors for the synthesis of 4-(tetradecanoyloxy)benzoic acid are 4-hydroxybenzoic acid and a source of the tetradecanoyl group, such as tetradecanoyl chloride. 4-Hydroxybenzoic acid is a commercially available and widely used chemical intermediate. sigmaaldrich.com Tetradecanoyl chloride can be prepared from tetradecanoic acid by reacting it with a chlorinating agent like thionyl chloride, a standard procedure for converting carboxylic acids to acid chlorides.
Optimization of the esterification reaction typically involves adjusting the reaction temperature, time, and the stoichiometry of the reagents. For example, in the synthesis of 4-acetoxybenzoic acid, the reaction is warmed to approximately 50-60°C for about 15 minutes to ensure completion. libretexts.orguwimona.edu.jm Following the reaction, purification techniques such as recrystallization are crucial for obtaining a pure product. libretexts.orguwimona.edu.jm In the case of 4-(trans-4'-methyloxymethylcyclohexyl)benzoic acid, recrystallization from ethanol (B145695) is used to obtain the purified product. prepchem.com
Exploration of Synthetic Derivatives and Analogues of 4-(Tetradecanoyloxy)benzoic acid
The core structure of 4-(tetradecanoyloxy)benzoic acid can be modified to produce a wide array of derivatives and analogs. These modifications can involve altering the length of the alkanoyl chain, changing the ester linkage to an ether linkage, or introducing other functional groups to the benzoic acid ring.
A variety of alkanoyloxy and alkoxy benzoic acid derivatives have been synthesized to explore the effects of chain length and linkage type on the molecule's properties. For example, 4-(nonyloxy)benzoic acid and 4-(tetradecyloxy)benzoic acid have been synthesized through the alkylation of methyl-4-hydroxybenzoate with the corresponding 1-bromoalkane (1-bromononane or 1-bromotetradecane). ums.edu.my Similarly, a homologous series of 4-n-alkoxy benzoic acids has been prepared by reacting 4-hydroxybenzoic acid with various alkyl halides in the presence of potassium hydroxide (B78521) in methanol.
The synthesis of 4-nonylbenzoic acid has been achieved via an iron-catalyzed cross-coupling reaction of nonylmagnesium bromide with methyl 4-bromobenzoate, followed by saponification of the resulting methyl ester. orgsyn.org This highlights an alternative route that builds the alkyl chain directly onto the benzoic acid ring.
| Derivative Name | Synthetic Method | Precursors |
| 4-(Nonyloxy)benzoic acid | Alkylation | Methyl-4-hydroxybenzoate, 1-Bromononane |
| 4-(Tetradecyloxy)benzoic acid | Alkylation | Methyl-4-hydroxybenzoate, 1-Bromotetradecane |
| 4-n-Alkoxy benzoic acids | Williamson Ether Synthesis | 4-Hydroxybenzoic acid, Alkyl halides, KOH |
| 4-Nonylbenzoic acid | Iron-catalyzed Cross-Coupling | Methyl 4-bromobenzoate, Nonylmagnesium bromide |
| 4-(Dodecanoyloxy)benzoic acid | Esterification | 4-Hydroxybenzoic acid, Dodecanoyl chloride |
The benzoic acid core of these molecules is amenable to various chemical modifications and functionalization strategies. These transformations can introduce new functionalities and alter the electronic and steric properties of the molecule.
One notable functionalization is the transition-metal-catalyzed C-H activation. For instance, palladium(II) catalysis has been used for the meta-C-H olefination and acetoxylation of benzoic acid derivatives. nih.govresearchgate.net This allows for the introduction of substituents at a position that is typically difficult to functionalize directly. Another example is the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes, which can be used to construct more complex heterocyclic structures. mdpi.com
Furthermore, the carboxyl group itself can be used as a directing group for ortho-C-H functionalization. nih.gov The development of methods for the selective synthesis of meta-phenols from benzoic acids via decarboxylative oxidation represents another advanced transformation. nih.gov These synthetic strategies open up possibilities for creating a wide range of functionalized benzoic acid derivatives with tailored properties for various applications, such as in the development of VLA-4 antagonists or inhibitors of steroid 5 alpha-reductase. nih.govnih.gov
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT has become a standard method for investigating the electronic properties of molecular systems. For molecules like 4-(tetradecanoyloxy)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a balance between computational cost and accuracy for predicting molecular structures and energies. researchgate.net
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-(tetradecanoyloxy)benzoic acid, a key structural feature is its tendency to form a hydrogen-bonded dimer in the solid state. The carboxylic acid groups of two molecules interact to form a stable cyclic dimer. researchgate.netnih.gov
DFT calculations on the dimeric structures of 4-n-alkanoyloxy benzoic acids have confirmed that the para-substituted derivatives, such as 4-(tetradecanoyloxy)benzoic acid, are more stable than their meta-substituted counterparts due to stronger and more linear hydrogen bonding interactions. nih.gov The optimization process fine-tunes bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For the hydrogen-bonded dimer of 4-(tetradecanoyloxy)benzoic acid (denoted as I13 in some studies), the calculated intermolecular hydrogen bond distance (O-H···O) is approximately 1.610 Å, with a nearly linear bond angle of 176.2°, indicative of a strong hydrogen bond. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for the Hydrogen-Bonded Dimer of 4-(Tetradecanoyloxy)benzoic acid
| Parameter | Value | Reference |
|---|---|---|
| Intermolecular H-Bond Distance (O-H···O) | 1.610 Å | researchgate.net |
| Intermolecular H-Bond Angle (O-H···O) | 176.2° | researchgate.net |
| Interatomic Distance (O···O) | 2.71 Å | researchgate.net |
Note: Data is based on calculations for the I13 dimer from related research on 4-n-alkanoyloxy benzoic acids. researchgate.net
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. actascientific.com
In a study of 4-n-alkanoyloxy benzoic acids, the HOMO and LUMO energy levels for the 4-(tetradecanoyloxy)benzoic acid dimer (I13) were calculated. researchgate.netnih.gov The analysis shows that both HOMO and LUMO energy levels are influenced by the position of the ester substituent and the length of the alkyl chain. researchgate.net For the I13 dimer, the HOMO is primarily localized on the benzoic acid rings and the oxygen atoms of the carboxyl groups, while the LUMO is also distributed over the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Energies for the 4-(Tetradecanoyloxy)benzoic acid Dimer
| Parameter | Energy (eV) | Reference |
|---|---|---|
| E(HOMO) | -6.93 | researchgate.net |
| E(LUMO) | -1.25 | researchgate.net |
| Energy Gap (ΔE) | 5.68 | researchgate.net |
Note: Values are for the I13 dimer, calculated using DFT. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. actascientific.com
For the dimer of 4-(tetradecanoyloxy)benzoic acid, MEP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atoms of both the carboxylic acid and the ester groups. nih.gov These areas represent the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the carboxylic acid group (involved in the hydrogen bonding) and the aromatic protons exhibit the highest positive potential, marking them as sites for nucleophilic attack. nih.gov
DFT calculations can be used to predict various electrical and thermodynamic parameters that are crucial for understanding the material properties of 4-(tetradecanoyloxy)benzoic acid. nih.gov
The optical energy band gap (Eg) can be evaluated theoretically. For a series of 4-n-alkanoyloxy benzoic acids, the band gap was found to increase with the length of the alkyl chain. For the I13 variant (4-(tetradecanoyloxy)benzoic acid), the calculated band gap is 4.33 eV. nih.gov
Thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and heat capacity (Cv) can also be computed. These parameters are influenced by the molecular structure, including the length of the alkyl side chain. researchgate.net While specific values for 4-(tetradecanoyloxy)benzoic acid are not detailed in the provided search results, studies on similar benzoic acid derivatives demonstrate the methodology. actascientific.compreprints.org These calculations are essential for predicting the stability and behavior of the compound under different temperature conditions.
Table 3: Representative Theoretical Electrical and Thermodynamic Parameters
| Parameter | Description | Typical Source of Data |
|---|---|---|
| Energy Band Gap (Eg) | 4.33 eV (for I13) | nih.gov |
| Zero-Point Vibrational Energy (ZPVE) | The sum of all vibrational ground state energies. | DFT Calculations researchgate.net |
| Enthalpy (H) | Total heat content of the system. | DFT Calculations researchgate.net |
| Entropy (S) | Measure of the disorder or randomness of the system. | DFT Calculations researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like self-assembly, phase transitions, and transport properties. rsc.org
For long-chain carboxylic acids like 4-(tetradecanoyloxy)benzoic acid, MD simulations can model their aggregation and the formation of ordered structures, such as the smectic phases observed experimentally. rsc.org Simulations can reveal how intermolecular forces, including hydrogen bonding and van der Waals interactions between the long alkyl chains, govern the collective behavior of the molecules. acs.org Studies on similar systems have shown that as the alkyl tail grows, a clearer structural organization appears, with distinct polar (carboxylic acid) and non-polar (alkyl chain) domains. rsc.org MD simulations can also investigate the energetics of hydration and the interaction of these molecules with surfaces or other species. iitg.ac.inacs.org
Theoretical Prediction of Chemical Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT, a set of global chemical reactivity descriptors can be calculated. researchgate.net These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. actascientific.com They are based on Conceptual DFT and include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). actascientific.comresearchgate.net
Chemical Potential (μ) : Represents the tendency of an electron to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. actascientific.com
Electronegativity (χ) : The negative of the chemical potential (χ = -μ). actascientific.com
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. actascientific.com A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.
Global Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). actascientific.com
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the influence of structural modifications, such as changing the length of the alkyl chain, on the chemical behavior of 4-(tetradecanoyloxy)benzoic acid. nih.govnih.gov
Table 4: Global Chemical Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Electronegativity (χ) | -μ | Power to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Measure of reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature of a molecule |
Note: The values for these descriptors can be calculated using the HOMO/LUMO energies from Table 2.
Supramolecular Assembly and Liquid Crystalline Phenomena
Hydrogen Bonding Interactions in 4-(Tetradecanoyloxy)benzoic acid Assemblies
A primary driving force in the self-assembly of 4-(Tetradecanoyloxy)benzoic acid is the formation of hydrogen bonds. The carboxylic acid groups of two molecules interact to form stable centrosymmetric dimers. researchgate.netconicet.gov.ar This head-to-head arrangement effectively doubles the length of the molecular unit, a crucial factor in the formation of liquid crystal phases. nih.govkaust.edu.sa These supramolecular hydrogen bonding (SMHB) interactions are a common feature in alkoxy- and alkanoyloxy-substituted benzoic acids, leading to the creation of calamitic (rod-shaped) mesogens. nih.gov The stability of these hydrogen-bonded dimers is significant, and they are known to persist even in the nematic and isotropic liquid phases. researchgate.netscispace.com
The formation of these dimers through hydrogen bonding is a key step in the hierarchical self-assembly process, creating larger, more complex structures from individual molecules. rug.nl This initial association provides the foundational building blocks for the subsequent formation of various liquid crystalline phases. nih.gov
Investigation of Mesophase Behavior and Phase Transitions
The thermal behavior of 4-(Tetradecanoyloxy)benzoic acid and its homologs is characterized by a series of phase transitions, which can be investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govnih.gov These transitions mark the transformation between crystalline, smectic, nematic, and isotropic liquid phases. For instance, the related compound 4-(octyloxy)benzoic acid exhibits transitions from a crystalline to a smectic phase at 101°C, then to a nematic phase at 108°C, and finally to an isotropic liquid at 147°C. sigmaaldrich.com
| Compound (n) | Transition | Temperature (°C) |
|---|---|---|
| I3 | Cr → SmC | - |
| SmC → I | 78.5 | |
| I7 | Cr → SmC | 97.4 |
| SmC → I | 101.2 | |
| I13 | Cr → SmC | 91.0 |
| SmC → I | 106.9 |
The length of the alkyl chain plays a critical role in determining the stability and type of mesophase formed. nih.gov Generally, as the alkyl chain length increases in the homologous series of 4-(alkanoyloxy)benzoic acids, the stability of the smectic phase is enhanced. nih.gov This is attributed to the increased van der Waals interactions between the longer alkyl chains, which promotes a more ordered, layered structure. nih.gov
The smectic and nematic phases of 4-(alkanoyloxy)benzoic acids can be identified by their characteristic textures under a polarizing optical microscope. nih.gov The nematic phase is characterized by a threaded or schlieren texture, indicating a long-range orientational order of the molecular long axes, but no positional order. In contrast, the smectic phase exhibits a focal-conic fan or mosaic texture, which arises from the layered arrangement of the molecules. ccspublishing.org.cn
Specifically, for some 4-(alkanoyloxy)benzoic acids, the smectic C (SmC) phase is observed. nih.gov In the SmC phase, the molecules are arranged in layers, and the long axes of the molecules are tilted with respect to the layer normal. The formation of smectic phases is favored by the segregation of the aromatic cores and the aliphatic chains into distinct regions. researchgate.net
Hierarchical Self-Assembly in Condensed Phases
The formation of liquid crystalline phases in 4-(Tetradecanoyloxy)benzoic acid is a prime example of hierarchical self-assembly. rug.nlccspublishing.org.cn This process begins at the molecular level with the formation of hydrogen-bonded dimers. scispace.comarxiv.org These dimers then organize into larger aggregates, such as layers or columns, driven by other non-covalent forces. spiedigitallibrary.orgacs.org
This multi-step assembly process can lead to the formation of complex and ordered structures. rug.nlccspublishing.org.cn For instance, in some liquid crystals, the initial layers can further organize into helical nanofilaments or other complex three-dimensional structures. rug.nl The ability to form such hierarchical structures is a key feature of liquid crystals and is of great interest for the design of new materials with tailored properties. ccspublishing.org.cnspiedigitallibrary.org
Role of Non-Covalent Intermolecular Forces in Supramolecular Organization
Beyond the dominant hydrogen bonding, a variety of other non-covalent interactions are crucial for the supramolecular organization of 4-(Tetradecanoyloxy)benzoic acid. scispace.comarxiv.org These include:
Van der Waals forces: These dispersion forces are particularly important between the long tetradecanoyl chains, contributing significantly to the stability of the smectic phases. nih.gov
π-π stacking interactions: The aromatic benzene (B151609) rings of the benzoic acid cores can interact through π-π stacking, which helps to stabilize the parallel arrangement of the molecules. researchgate.net
The interplay of these various non-covalent forces, each with its own strength and directionality, ultimately determines the specific liquid crystalline phase that is formed and its thermal stability. researchgate.net The subtle balance between these interactions allows for the responsiveness of liquid crystals to external stimuli, a property that is central to many of their applications.
Mechanistic Studies of Molecular Recognition and Intermolecular Binding
Characterization of Non-Covalent Interactions with Chemical Entities
The non-covalent interactions of 4-(Tetradecanoyloxy)benzoic acid are primarily governed by hydrogen bonding, van der Waals forces, and π-π stacking. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. This leads to the formation of highly stable centrosymmetric dimers, a characteristic feature of benzoic acid derivatives. nih.govnih.gov This dimerization is a critical factor in the formation of supramolecular structures.
The long tetradecanoyl (C14) alkyl chain contributes significantly to the molecule's behavior through van der Waals interactions. These interactions between the alkyl chains of adjacent molecules promote molecular alignment, which is a prerequisite for the formation of liquid crystalline phases. nih.gov The interplay between the strong, directional hydrogen bonds of the carboxylic acid groups and the weaker, less-directional van der Waals forces of the alkyl chains is crucial in determining the thermal stability and mesomorphic properties of the resulting material. nih.gov
Furthermore, the phenyl rings can engage in π-π stacking interactions, further stabilizing the molecular assemblies. The combination of these non-covalent forces allows for the self-assembly of 4-(Tetradecanoyloxy)benzoic acid into complex, ordered phases. Studies on related p-n-alkoxy benzoic acids have shown that the length of the alkyl chain has a direct impact on the type and temperature range of the liquid crystal phases formed. nih.gov
| Type of Interaction | Participating Moiety | Significance |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of stable dimers, primary driver for self-assembly. |
| Van der Waals Forces | Tetradecanoyl Chain (-O(CO)(CH₂)₁₂CH₃) | Promotes molecular alignment, crucial for liquid crystal phases. |
| π-π Stacking | Phenyl Ring | Contributes to the stability of molecular packing. |
Molecular Docking Simulations for Interaction Site Analysis with Macromolecules
While specific molecular docking studies for 4-(Tetradecanoyloxy)benzoic acid are not extensively documented in publicly available research, the principles of such simulations can be inferred from studies on other benzoic acid derivatives. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a macromolecule like a protein or DNA). nih.govnih.gov
These simulations provide insights into the binding mode and affinity of a ligand to a biological target. For a molecule like 4-(Tetradecanoyloxy)benzoic acid, docking studies could elucidate its potential interactions with various enzymes or receptors. The benzoic acid head group could form hydrogen bonds and electrostatic interactions with polar amino acid residues in a binding pocket, while the long tetradecanoyl tail could engage in extensive hydrophobic interactions within a nonpolar cavity of the macromolecule. nih.govnih.gov
For instance, studies on similar molecules have shown that the carboxyl group often interacts with arginine, lysine, or histidine residues, while the hydrophobic tail can interact with leucine, isoleucine, and valine residues. nih.gov The results of docking simulations are typically evaluated using a scoring function that estimates the binding free energy, with lower scores indicating a more favorable interaction. nih.gov
Below is a hypothetical summary of potential interactions that could be revealed by a molecular docking study of 4-(Tetradecanoyloxy)benzoic acid with a generic protein target.
| Ligand Moiety | Potential Interacting Residues (Macromolecule) | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Aspartate, Glutamate | Hydrogen Bonding, Salt Bridges |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |
| Ester Group (-COO-) | Serine, Threonine | Hydrogen Bonding (acceptor) |
| Tetradecanoyl Chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |
Quantitative Analysis of Binding Affinities and Stoichiometry in Chemical Systems
Fluorescence spectroscopy is a common method used to study the binding of small molecules to proteins like human serum albumin (HSA). nih.gov By monitoring the quenching of the protein's intrinsic fluorescence upon the addition of the ligand, the binding constant (K_b) and the number of binding sites (n) can be determined. nih.gov For example, a study on 4-hydroxybenzoic acid and HSA revealed a single binding site with a binding constant that was dependent on temperature. nih.gov
Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS), as well as the stoichiometry (n) of the interaction.
Other methods like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can also provide quantitative data on binding events. nih.gov A modified Scatchard analysis can also be employed to determine binding affinities, especially in systems with multiple binding sites. nih.gov
The development of a fluorescence polarization-based assay has also been shown to be a quantitative, cell-free method to assess ligand-binding affinity, differentiating between strong, moderate, and weak binders. unimelb.edu.au
| Analytical Technique | Parameters Determined | Significance |
| Fluorescence Spectroscopy | Binding Constant (K_b), Number of Binding Sites (n) | Assesses the strength and stoichiometry of interaction, often with proteins. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_a), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Association (k_a) and Dissociation (k_d) Rate Constants, Affinity (K_D) | Allows for real-time monitoring of binding events. |
| Nuclear Magnetic Resonance (NMR) | Binding Site Mapping, Affinity | Provides structural details of the interaction in solution. |
| Fluorescence Polarization | IC50 values, differentiation of binding strength | Enables rapid screening and quantitative assessment of ligand binding. unimelb.edu.au |
Structure Property Relationships in 4 Tetradecanoyloxy Benzoic Acid and Its Analogues Chemical/material Focus
Correlation of Molecular Structure with Self-Assembly Propensity
The ability of 4-(tetradecanoyloxy)benzoic acid and its analogues, specifically the 4-(n-alkanoyloxy)benzoic acid series, to self-assemble into ordered structures is intrinsically linked to their molecular architecture. A key feature of these molecules is the presence of a carboxylic acid group, which facilitates the formation of hydrogen-bonded dimers. This dimerization is a crucial first step in the self-assembly process, effectively creating a larger, more rigid mesogenic unit.
For instance, in the broader class of para-substituted benzoic acids, the formation of noncovalent homodimers through hydrogen bonds is a prerequisite for the emergence of liquid crystalline phases. nih.gov The strength of these hydrogen bonds, and consequently the temperature range of the mesophase, can be altered by creating asymmetric heterodimers from different acids. nih.gov This highlights the delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions between the alkyl chains and aromatic rings, that governs the self-assembly and resulting liquid crystalline properties.
The length of the alkyl chain in 4-(n-alkanoyloxy)benzoic acids directly influences the transition temperatures and the type of mesophase observed. Longer alkyl chains tend to favor the formation of more ordered smectic phases, where the molecules are arranged in layers, due to increased van der Waals interactions between the chains. In contrast, shorter alkyl chains are more likely to lead to the formation of nematic phases, where the molecules exhibit long-range orientational order but no positional order.
A study on alkylbenzoic and alkyloxybenzoic acids demonstrated that blending different acids can extend the temperature range of the nematic phase and even induce the formation of new smectic phases. nih.gov For example, mixing 6BA and 8OBA significantly broadened the nematic range to lower temperatures, while a combination of 6BA and 9OBA or 12OBA resulted in a smectic phase at lower temperatures. nih.gov This suggests that by carefully selecting the chain lengths of the constituent molecules, the self-assembly and resulting mesophase behavior can be precisely tuned.
Influence of Substituent Effects on Chemical and Material Properties
Electronic Effects:
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, significantly impacts the acidity of the benzoic acid moiety. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and/or resonance effects. libretexts.orglibretexts.org This stabilization arises from the delocalization of the negative charge over a larger area, making the proton more easily ionizable. libretexts.org Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), decrease the acidity by destabilizing the carboxylate anion. libretexts.orglibretexts.org The electron-donating group increases the electron density on the carboxylate, making it less stable and thus the corresponding acid weaker. libretexts.org
The position of the substituent on the aromatic ring is also crucial. For instance, a methoxy group at the para position (-OCH3) decreases the acidity of benzoic acid due to its electron-donating resonance effect being stronger than its electron-withdrawing inductive effect. intermediateorgchemistry.co.uk However, when the same group is at the meta position, only the inductive effect operates, making 3-methoxybenzoic acid more acidic than benzoic acid. intermediateorgchemistry.co.uk
The following table provides a summary of the effect of various substituents on the pKa of benzoic acid:
| Substituent (Y) | pKa | Effect on Acidity |
| –NO2 | 3.41 | Increases |
| –CN | 3.55 | Increases |
| –Br | 3.96 | Increases |
| –Cl | 4.0 | Increases |
| –H | 4.19 | - |
| –CH3 | 4.34 | Decreases |
| –OCH3 | 4.46 | Decreases |
| –OH | 4.48 | Decreases |
| Data sourced from Chemistry LibreTexts libretexts.org |
Steric Effects:
Steric hindrance, particularly from substituents at the ortho position to the carboxylic acid group, can have a dramatic effect on the molecule's conformation and properties. This is known as the "ortho effect." wikipedia.org A bulky ortho substituent can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which surprisingly leads to an increase in the acidity of the carboxylic acid. wikipedia.orgstackexchange.com This is because the resonance between the phenyl ring and the carboxyl group in the planar conformation of the undissociated acid is disrupted, making the acid less stable and therefore more acidic.
For example, 2,6-dimethylbenzoic acid is a stronger acid than benzoic acid, even though the methyl groups are electron-donating. stackexchange.com The steric hindrance from the two ortho methyl groups forces the carboxylic acid group out of the plane of the ring, leading to increased acidity. stackexchange.com
In the context of liquid crystals, steric effects can disrupt the molecular packing necessary for mesophase formation. Lateral substituents, for instance, can broaden the molecule and hinder the close packing required for liquid crystallinity. ijstr.org
Modulating Surface Properties through Structural Alterations
The surface properties of materials derived from 4-(tetradecanoyloxy)benzoic acid and its analogues can be effectively tuned by making specific structural modifications to the molecule. These alterations can influence parameters such as surface energy, which in turn affect the material's interaction with its environment.
A key factor in determining surface properties is the nature of the chemical groups exposed at the surface. For instance, in the case of 4-(decyloxy)benzoic acid (DBA), a shorter-chain analogue of 4-(tetradecanoyloxy)benzoic acid, the surface was found to have an acidic character. nih.gov This was determined by inverse gas chromatography (IGC) experiments, which measured the interaction of the DBA surface with various probe molecules. nih.gov The dispersive component of the surface energy (γSD) for DBA was found to be in the range of 44.06–47.74 mJ/m² depending on the calculation method and temperature. nih.gov
Structural alterations, such as changing the length of the alkyl chain or introducing different functional groups, can significantly impact these surface properties. A longer alkyl chain, like the tetradecyl chain in 4-(tetradecanoyloxy)benzoic acid, would be expected to lead to a lower surface energy compared to its shorter-chain analogues. This is because the surface would be dominated by the low-energy methyl and methylene (B1212753) groups of the alkyl chain.
Furthermore, the introduction of polar or non-polar substituents onto the aromatic ring can also modulate the surface properties. For example, introducing a fluorine atom, as in (E)-4-(4-fluorostyryl)benzoic acid, can alter the surface polarity and intermolecular interactions. nih.gov
Advanced Analytical Techniques for Research Characterization
Inverse Gas Chromatography (IGC-ID) for Surface Energy and Selectivity Profiling
Inverse Gas Chromatography at infinite dilution (IGC-ID) is a powerful technique for characterizing the surface properties of solid materials, including liquid crystals. In this method, the material of interest, such as 4-(Tetradecanoyloxy)benzoic acid, is used as the stationary phase within a chromatographic column. The retention behavior of well-characterized probe molecules injected into the column provides detailed information about the surface energy, acid-base properties, and interaction capabilities of the stationary phase.
While direct IGC-ID data for 4-(Tetradecanoyloxy)benzoic acid is not extensively published, studies on homologous 4-alkoxybenzoic acids, such as 4-(Decyloxy)benzoic acid (DBA) and 4-(Undecyloxy)benzoic acid, offer significant insights into the expected surface properties. researchgate.netnist.gov These studies reveal that the dispersive component of the surface free energy (γSD) can be determined by analyzing the retention times of a series of n-alkane probes.
Research Findings:
Investigations on similar liquid crystalline benzoic acid derivatives have shown that the dispersive surface energy generally decreases with increasing temperature. researchgate.net For instance, the dispersive surface energy for 4-(Decyloxy)benzoic acid was found to be in the range of 44-48 mJ/m² when measured between 303.2 K and 328.2 K. researchgate.net By using polar probe molecules with known acid-base properties, the specific free energy (ΔGAS), enthalpy (ΔHAS), and entropy (ΔSAS) of adsorption can be calculated, providing a quantitative measure of the surface's Lewis acidity (KA) and basicity (KD). tandfonline.com Studies on related compounds have indicated an acidic surface character. nist.govtandfonline.com
Furthermore, IGC-ID is instrumental in evaluating the selectivity of a liquid crystalline stationary phase for separating structural isomers. The separation of isomers is a challenging task, and liquid crystals, with their ordered structures, can offer unique selectivity. Research on 4-(Decyloxy)benzoic acid has demonstrated its capability to separate structural isomers of butyl acetate (B1210297), butyl alcohol, and amyl alcohol. researchgate.netnih.gov The selectivity was observed to be more pronounced in the surface adsorption region compared to the thermodynamic region. nih.gov
Table 1: Representative Surface Property Data for a 4-Alkoxybenzoic Acid Derivative (4-(Decyloxy)benzoic acid) Determined by IGC-ID Data is illustrative and based on published values for a related compound.
| Parameter | Value | Temperature (K) | Reference |
| Dispersive Surface Energy (γSD) | 47.74 - 46.19 mJ/m² | 303.2 - 328.2 | researchgate.net |
| Acid-Base Character (KD/KA) | ~0.89 | - | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components in a mixture. For a compound like 4-(Tetradecanoyloxy)benzoic acid, HPLC methods are crucial for purity assessment after synthesis, monitoring its stability, and for quantitative analysis in various research samples.
Methodological Approach:
A typical HPLC system for the analysis of 4-(Tetradecanoyloxy)benzoic acid would consist of a C18 column, which contains a non-polar stationary phase. nih.govthaiscience.info The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govthaiscience.info A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from any impurities or related compounds. nih.gov
Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the benzoic acid chromophore exhibits maximum absorbance, typically around 230-254 nm. nih.govthaiscience.info For enhanced sensitivity and specificity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Quantitative Analysis:
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of 4-(Tetradecanoyloxy)benzoic acid of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. ust.edu The limit of detection (LOD) and limit of quantification (LOQ) of the method are determined to assess its sensitivity. thaiscience.info The accuracy and precision of the method are established through recovery studies and replicate analyses. thaiscience.info
Table 2: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives Parameters are based on established methods for related compounds and represent a starting point for the analysis of 4-(Tetradecanoyloxy)benzoic acid.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Aqueous buffer (e.g., 0.05 M Ammonium Acetate, pH 4.4) B: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at ~234 nm |
| Injection Volume | 20 µL |
Differential Scanning Calorimetry (DSC) for Thermal and Mesomorphic Properties
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of a material as a function of temperature. For liquid crystalline compounds like 4-(Tetradecanoyloxy)benzoic acid, DSC is essential for determining key parameters such as melting points, clearing points (the transition from the liquid crystalline phase to the isotropic liquid phase), and the associated enthalpy changes (ΔH). nih.govacs.org
In a DSC experiment, the sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic transitions appearing as peaks.
Research Findings from Related Compounds:
Studies on the homologous series of 4-n-alkanoyloxybenzoic acids and 4-n-alkoxybenzoic acids have systematically characterized their mesomorphic behavior using DSC. nih.govacs.org These studies show that the length of the alkyl or alkoxy chain significantly influences the phase transition temperatures and the type of liquid crystalline phases (mesophases) exhibited, such as nematic and smectic phases. researchgate.netnih.gov For instance, research on 4-n-alkanoyloxybenzoic acids has shown that all synthesized symmetrical dimers exhibit a smectic mesophase. nih.gov
The DSC thermogram of a compound like 4-(Tetradecanoyloxy)benzoic acid is expected to show a distinct endothermic peak corresponding to the transition from the crystalline solid to the liquid crystalline phase (melting) and another peak at a higher temperature for the transition from the liquid crystalline phase to the isotropic liquid (clearing). The area under these peaks is proportional to the enthalpy of the transition, providing valuable information about the energetics of the phase changes. The thermal stability of the compound can also be inferred from the DSC data. nih.gov
Table 3: Illustrative Thermal Transition Data for a 4-Alkanoyloxybenzoic Acid Derivative Data is hypothetical and based on trends observed in homologous series.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic | ~100-110 | ~112-115 | ~30-40 |
| Smectic to Nematic | ~115-120 | ~121-123 | ~1-3 |
| Nematic to Isotropic (Clearing) | ~125-135 | ~136-138 | ~0.5-1.5 |
Future Research Directions and Theoretical Advancements
Enhancing Synthetic Routes for Efficiency and Selectivity
The conventional synthesis of 4-(Tetradecanoyloxy)benzoic acid is achieved through the esterification of 4-hydroxybenzoic acid using myristoyl chloride. While this method is established, it presents certain challenges, including the need for extensive purification and the use of moisture-sensitive and corrosive acyl chlorides. Consequently, current research is actively exploring more efficient, selective, and environmentally friendly synthetic pathways.
Future synthetic strategies are being developed to overcome the limitations of traditional methods. These include:
Enzyme-Catalyzed Esterification: The use of lipases as catalysts offers high selectivity under mild conditions, which can reduce the formation of byproducts and simplify the purification process. Immobilized enzymes could further enhance the sustainability of this method by allowing for catalyst reuse.
Novel Catalytic Systems: Research is underway to develop new catalysts for direct esterification, which would eliminate the need for converting the fatty acid to its acyl chloride form. This approach aims to improve atom economy and minimize waste.
Palladium-Catalyzed Cross-Coupling Reactions: Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, are enabling the construction of complex molecular architectures from smaller, more manageable precursors. tandfonline.com This allows for the precise placement of functional groups, leading to materials with highly specific properties. tandfonline.com
Solvent-Free Organocatalysis: The use of simple, thermostable organocatalysts like benzoic acid for ring-opening copolymerizations in bulk (solvent-free) represents a significant step towards sustainable polymer chemistry. researchgate.net This method has shown promise for creating well-defined polyesters and allows for the catalyst to be recycled through sublimation. researchgate.net
| Synthetic Approach | Key Advantages | Research Focus |
|---|---|---|
| Enzyme-Catalyzed Esterification | High selectivity, mild reaction conditions, reduced byproducts. | Immobilization of enzymes for catalyst recycling and process scalability. |
| Novel Catalytic Systems | Avoids use of acyl chlorides, higher atom economy, reduced waste. | Development of solid acid and organocatalysts for direct esterification. |
| Palladium-Catalyzed Cross-Coupling | Enables synthesis of complex molecules with precise functional group placement. tandfonline.com | Design of novel liquid crystals with tailored properties. tandfonline.com |
| Solvent-Free Organocatalysis | Sustainable, catalyst can be recycled, produces well-defined polymers. researchgate.net | Application to a wider range of monomers and copolymers. researchgate.net |
Leveraging Advanced Computational Models for Predictive Design
Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials based on 4-(Tetradecanoyloxy)benzoic acid. nih.govspiedigitallibrary.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into the relationship between molecular structure and material properties. nih.govscispace.combohrium.com
Key applications of advanced computational models include:
Predicting Liquid Crystal Behavior: Computational simulations can accurately predict the mesomorphic properties of molecules, including the types of liquid crystal phases they will form and their transition temperatures. nih.govresearchgate.net This allows for the virtual screening of numerous candidate molecules, significantly reducing the time and cost associated with experimental synthesis. rochester.edu
Designing Novel Molecular Architectures: Predictive modeling guides the design of new molecules with enhanced performance, such as broader temperature ranges for liquid crystal phases or improved optical properties. spiedigitallibrary.org
Machine Learning Integration: The combination of computational data with machine learning algorithms is a rapidly emerging area. mdpi.comrsc.org These models can be trained to predict the properties of new molecules with high accuracy, further accelerating the materials discovery process. mdpi.comrsc.org
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting mesomorphic behavior and electronic properties. nih.govspiedigitallibrary.org | Phase transition temperatures, polarizability, birefringence. nih.govspiedigitallibrary.org |
| Molecular Dynamics (MD) | Simulating molecular self-assembly and dynamic behavior. scispace.combohrium.com | Liquid crystal phase formation, defect structures, transport properties. scispace.combohrium.com |
| Machine Learning (ML) | Accelerating materials discovery by learning from existing data. mdpi.comrsc.org | Predicting properties of new molecules with high accuracy. mdpi.comrsc.org |
Exploring New Material Applications via Supramolecular Engineering
The ability of 4-(Tetradecanoyloxy)benzoic acid to form ordered supramolecular assemblies, primarily driven by hydrogen bonding between carboxylic acid groups, presents significant opportunities for creating novel functional materials. nih.govresearchgate.net Supramolecular engineering allows for the precise control of molecular organization, leading to materials with unique and tunable properties. rsc.orgmagtech.com.cn
Future research in this area is focused on several promising applications:
Stimuli-Responsive Materials: By incorporating molecular components that respond to external stimuli like light or chemicals, it is possible to create "smart" materials that change their properties on demand. rsc.org This could lead to the development of advanced sensors, actuators, and responsive coatings. rsc.orgnih.gov
Anisotropic Conductive Materials: The ordered arrangement of molecules in the liquid crystal phase can be used as a template to create materials that conduct electricity preferentially in one direction. rsc.org This is a highly sought-after property for applications in advanced electronics and optoelectronics. rsc.org
Biomedical Applications: The self-assembly of these molecules into nanostructures like micelles or vesicles in aqueous environments makes them promising candidates for drug delivery systems. nih.govnih.gov The biocompatible nature of the constituent parts—fatty acids and benzoic acid derivatives—is a significant advantage for these applications. nih.govnih.gov Benzoic acid and its derivatives have also been investigated for their potential in various therapeutic areas. ontosight.ainih.govresearchgate.net
Advanced Optical Materials: The inherent ability of liquid crystals to manipulate polarized light can be further enhanced through supramolecular design. This could lead to the creation of new types of optical films, filters, and components for next-generation displays and photonic devices. rsc.org
The combination of innovative synthetic chemistry, a deep understanding of intermolecular interactions, and advanced characterization techniques will continue to drive the discovery of new and exciting applications for materials based on 4-(Tetradecanoyloxy)benzoic acid. tandfonline.comnih.gov
Q & A
Q. What are the stability considerations for 4-(Tetradecanoyloxy)benzoic acid during storage?
- Methodological Answer : Store the compound in a desiccator under inert gas (e.g., argon) to minimize hydrolysis. Avoid exposure to strong oxidizing agents, as decomposition products may include carbon oxides . Thermal stability can be assessed via TGA (thermogravimetric analysis) to determine degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal analysis data (e.g., DSC vs. TGA) for 4-(Tetradecanoyloxy)benzoic acid?
- Methodological Answer : Discrepancies between DSC (phase transitions) and TGA (mass loss) may arise from sample purity or experimental conditions. For example, impurities can lower melting points (DSC) or accelerate decomposition (TGA). Purify the compound via recrystallization and repeat analyses under controlled humidity. Cross-validate with FTIR to confirm chemical integrity post-analysis .
Q. What strategies optimize reaction yields for derivatives of 4-(Tetradecanoyloxy)benzoic acid in medicinal chemistry?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the ester group.
- Catalysis : Employ lipases for enantioselective modifications, leveraging the long alkyl chain’s hydrophobicity .
- High-Throughput Screening : Test reaction conditions (temperature, pH) in parallel using automated platforms, as demonstrated for related benzoic acid derivatives .
Q. How can computational tools enhance the interpretation of crystallographic data for this compound?
- Methodological Answer : Integrate software suites like WinGX or ORTEP-III to model electron density maps and visualize alkyl chain packing. For complex polymorphs, use SIR97 for direct-methods structure solution and least-squares refinement . Compare results with density functional theory (DFT) calculations to validate torsional angles in the tetradecanoyl chain .
Q. What advanced spectroscopic techniques are critical for studying intermolecular interactions in 4-(Tetradecanoyloxy)benzoic acid?
- Methodological Answer :
- Solid-State NMR : Probe hydrogen bonding and crystal packing dynamics.
- LC-MS/MS : Quantify trace degradation products during stability studies, leveraging protocols developed for benzoic acid analogs .
- Raman Spectroscopy : Analyze conformational changes in the alkyl chain under varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
